2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
説明
特性
IUPAC Name |
2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5/c1-3-16-20(25)22(19(24)13-6-4-5-7-18(13)27-16)11-15(23)14-10-12(21)8-9-17(14)26-2/h4-10,16H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMUGVGRFHJCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a synthetic organic molecule with potential biological activity. Its structure suggests it may interact with various biological systems, particularly in the realm of pharmacology. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C20H18FNO5
- Molecular Weight : 371.4 g/mol
- CAS Number : 903191-82-2
- InChIKey : YSMUGVGRFHJCPU-UHFFFAOYSA-N
Research indicates that compounds similar to 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives often exhibit activity as agonists or antagonists at various receptor sites. Specifically, they may interact with the GABAA receptor system, which is crucial for mediating the effects of anxiolytic and sedative drugs.
Pharmacological Effects
- Anxiolytic Activity : Studies have shown that similar compounds can exhibit anxiolytic properties. For instance, derivatives that bind to the benzodiazepine site on GABAA receptors are known to reduce anxiety levels effectively.
- Anticonvulsant Properties : The compound may also possess anticonvulsant effects. Research involving related benzodiazepine derivatives has demonstrated their efficacy in reducing seizure activity in animal models.
- Sedative Effects : Compounds in this class frequently exhibit sedative effects due to their action on central nervous system pathways.
Case Studies and Experimental Models
-
In Vivo Studies : In animal models, compounds similar to 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine have been tested for their efficacy in reducing anxiety and seizure activity using protocols such as the pentylenetetrazol (PTZ) test and maximal electroshock (MES) test.
Study Type Findings PTZ Test Significant reduction in seizure frequency MES Test Prolonged seizure latency observed -
Binding Affinity Studies : Radioligand binding assays have shown that certain derivatives possess a higher affinity for GABAA receptors compared to traditional anxiolytics like diazepam.
Compound Binding Affinity (nM) 6a 12 Diazepam 20
Toxicological Profile
The toxicity profile of such compounds is crucial for therapeutic applications. Preliminary studies suggest that while these compounds can be effective in low doses, higher concentrations may lead to adverse effects such as sedation and impaired motor functions.
Q & A
Q. What are the key synthetic strategies for constructing the benzoxazepine-dione core in this compound?
The benzoxazepine-dione scaffold is typically synthesized via cyclocondensation reactions. For example, analogous compounds (e.g., benzodiazepine derivatives) are prepared by reacting aminophenol derivatives with α-keto esters under reflux in polar aprotic solvents like DMF or acetic acid. Controlled temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:keto ester) are critical to avoid side reactions such as over-oxidation or dimerization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of:
- HPLC with gradient elution (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions. The 3,5-dione groups show characteristic carbonyl signals at δ 170–175 ppm in ¹³C NMR.
- High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological assays are suitable for screening its activity?
Target receptor-binding assays (e.g., GABAₐ for benzodiazepine-like activity) using radioligand displacement (³H-flumazenil). For cellular activity, use SH-SY5Y neuronal cells to measure cytotoxicity (MTT assay) and calcium flux imaging to evaluate neuromodulatory effects .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation?
Contradictions often arise from polymorphic forms. Characterize crystallinity via PXRD and DSC . If amorphous domains dominate, employ co-solvents (e.g., PEG-400) or solid dispersion techniques with hydroxypropyl methylcellulose (HPMC) to enhance aqueous solubility .
Q. What mechanistic insights explain discrepancies in its activity across in vitro vs. in vivo models?
Differences may stem from metabolic stability. Conduct LC-MS/MS metabolite profiling in liver microsomes to identify major degradation pathways (e.g., cytochrome P450-mediated oxidation). Compare with plasma stability data to optimize pharmacokinetic profiles .
Q. How can reaction yields be improved for the critical 2-oxoethyl substitution step?
Optimize the nucleophilic substitution conditions:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.
- Replace DMF with DMSO to stabilize the oxoethyl intermediate, reducing byproduct formation.
- Monitor reaction progress via in-situ FTIR to track carbonyl group consumption (peak ~1700 cm⁻¹) .
Q. What computational methods validate the stereoelectronic effects of the 5-fluoro-2-methoxyphenyl moiety?
Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distributions. The fluorine atom’s electronegativity enhances aryl ring planarity, while the methoxy group’s steric bulk may influence binding pocket interactions. Compare with X-ray crystallography data (if available) .
Methodological Notes
- Contradiction Management : When literature reports conflicting synthetic yields (e.g., 10% vs. 38% in benzodiazepine derivatives), replicate protocols with strict inert atmosphere control (N₂/Ar) and reagent drying to isolate variables .
- Safety : Handle fluorinated intermediates in fume hoods with nitrile gloves; avoid skin contact due to potential neurotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
